
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an imidazole group, and an indoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the imidazole and indoline groups. One common approach is to first synthesize the furan-2-ylmethyl derivative, then react it with p-tolyl groups to form the imidazole core. The thioether linkage and indoline moiety are introduced in subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include using catalysts, controlling temperature and pressure, and employing advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: : The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Imidazoline derivatives.
Substitution: : Thioether derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmaceutical agent due to its structural features that allow for interaction with biological targets. Its potential applications include:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer progression, promoting apoptosis in cancer cells. The imidazole ring is particularly noted for its ability to interact with enzyme active sites, modulating their activity.
- Antimicrobial Properties : The presence of the furan moiety enhances its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Coupling Reactions : The thio group allows for coupling with other electrophiles or nucleophiles, facilitating the synthesis of diverse derivatives.
- Functionalization : The unique structure enables functionalization at multiple sites, leading to the development of novel compounds with tailored properties.
Materials Science
The compound's unique structural characteristics make it suitable for applications in materials science:
- Electronic Materials : Due to its electronic properties, it can be explored for use in organic semiconductors and photovoltaic devices.
- Optical Applications : Its potential optical properties could be harnessed in the development of sensors or light-emitting devices.
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, attributed to the compound's ability to inhibit key enzymes involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that the compound exhibited antimicrobial activity against several bacterial strains. The mechanism was linked to disruption of bacterial cell membranes facilitated by the furan moiety.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its combination of furan, imidazole, and indoline groups. Similar compounds might include:
Furan derivatives: : Compounds containing furan rings.
Imidazole derivatives: : Compounds with imidazole groups.
Indoline derivatives: : Compounds with indoline moieties.
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structure incorporates several pharmacologically relevant moieties, including imidazole and indole derivatives, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O1S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique combination of these elements contributes to its potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The imidazole and indole rings may facilitate binding to biological targets, while the thioether linkage could enhance the compound's binding affinity and specificity.
Biological Activities
Research into the biological activities of compounds similar to This compound has revealed several promising effects:
- Antimicrobial Activity : Compounds containing imidazole and indole rings have demonstrated significant antimicrobial properties. For instance, certain imidazole derivatives exhibit broad-spectrum activity against bacteria and fungi .
- Antiviral Properties : Studies have shown that related compounds can act as inhibitors of viral replication by targeting specific viral enzymes. For example, some imidazole derivatives inhibit IMP dehydrogenase, a crucial enzyme in the biosynthesis of guanine nucleotides necessary for viral replication .
- Anticancer Potential : The structure suggests potential anticancer activity due to the presence of heterocyclic rings that are often associated with anticancer agents. Research into similar compounds has indicated their ability to induce apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Study 1 : A derivative featuring an indole moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .
- Study 2 : Research on imidazole-based compounds revealed their effectiveness in inhibiting the growth of specific viral pathogens, showcasing their utility in antiviral drug development.
Comparative Analysis
A comparative analysis of related compounds highlights their structural features and biological activities:
Compound Name | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
Imidazole Derivative A | Imidazole ring | Antiviral | 15 µM |
Indole Derivative B | Indole ring | Anticancer | 12 µM |
Thiadiazole Compound C | Thiadiazole ring | Antimicrobial | 20 µM |
This table illustrates how variations in structural components can influence biological efficacy.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-18-8-10-20(11-9-18)23-15-26-25(28(23)16-21-6-4-14-30-21)31-17-24(29)27-13-12-19-5-2-3-7-22(19)27/h2-11,14-15H,12-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVDWIHNAOPYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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